Physicochemical properties of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid
Physicochemical properties of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid
Introduction
2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid is a multifaceted small molecule featuring a substituted pyridine ring, a core structure in numerous pharmaceuticals, and a carboxylic acid moiety. The strategic placement of a chlorine atom and a gem-dimethylpropanoic acid group on the pyridine scaffold suggests its potential as a building block in medicinal chemistry. Understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is a critical prerequisite in the drug discovery and development pipeline.[1] These properties govern a compound's solubility, stability, membrane permeability, and interaction with biological targets, ultimately dictating its pharmacokinetic and pharmacodynamic profile.[2][3]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the key physicochemical attributes of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid. We will delve into its structural and spectral characteristics, supported by detailed, field-proven experimental protocols for their determination. The causality behind methodological choices is explained to provide not just data, but actionable insights for researchers, scientists, and drug development professionals.
I. Core Chemical and Physical Properties
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 1452561-74-8 | [4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [4] |
| Molecular Weight | 199.64 g/mol | [4] |
| Physical Form | Solid | [4] |
| Melting Point | Not specified. Requires experimental determination. | The presence of a carboxylic acid allows for strong intermolecular hydrogen bonding, and the rigid aromatic ring contributes to an ordered crystal lattice, resulting in a solid state at room temperature.[5] Purity will significantly affect the melting point range. |
| Boiling Point | Not applicable. Expected to decompose at high temperatures. | Strong intermolecular forces and the compound's polarity make it non-volatile. Thermal decomposition is likely to occur before a boiling point is reached. |
| pKa | Expected range: 3.0 - 4.5 | The carboxylic acid functional group is acidic. The adjacent chloropyridine ring is electron-withdrawing, which stabilizes the carboxylate anion, making the compound a stronger acid (lower pKa) than a typical aliphatic carboxylic acid.[6] |
| Solubility | Insoluble in water; Soluble in aqueous base (NaOH, NaHCO₃) and polar organic solvents. | The nonpolar chloropyridine ring and alkyl chain diminish water solubility. However, as an acid, it will react with bases to form a soluble salt.[7][8] |
II. Spectroscopic & Chromatographic Profile
The structural "fingerprint" of a molecule is revealed through spectroscopic analysis. For a novel or specialized compound like 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid, understanding its expected spectral characteristics is crucial for identification, purity assessment, and structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9]
-
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the δ 10-12 ppm range. Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[10][11]
-
Pyridine Ring Protons (Ar-H): Three distinct signals are anticipated in the aromatic region (δ 7.0-9.0 ppm). The proton at the C6 position (alpha to the nitrogen) will be the most deshielded and appear furthest downfield.[9] The relative positions of the other two protons will be influenced by the electronic effects of the chlorine and the alkyl substituent.
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the six equivalent protons of the two methyl groups is expected in the upfield region, likely around δ 1.5-1.7 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-C=O): A signal in the highly deshielded region of δ 165-185 ppm is characteristic of a carboxylic acid carbonyl carbon.[11]
-
Pyridine Ring Carbons: Five distinct signals are expected. The carbon atom bonded to the chlorine (C2) will be significantly affected, as will the carbon atom bonded to the nitrogen (C6).[9]
-
Quaternary Carbon (-C(CH₃)₂): A signal for the carbon atom attached to the two methyl groups, the pyridine ring, and the carboxyl group.
-
Methyl Carbons (-CH₃): A single signal in the aliphatic region (δ 20-30 ppm) for the two equivalent methyl carbons.
-
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming molecular weight and offering structural clues.[12]
-
Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the mass of the compound (199.64 Da).
-
Isotopic Pattern: A key diagnostic feature will be the presence of an M+2 peak at approximately one-third the intensity of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[12][13]
-
Key Fragmentation Pathways:
-
Loss of a Carboxyl Radical: Fragmentation via the loss of the -COOH group (45 Da) is a common pathway for carboxylic acids.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.
-
Loss of Chlorine: Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (35 or 37 Da).[12]
-
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[14]
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[10][11]
-
C=O Stretch: A sharp, intense absorption peak between 1700-1725 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[14]
-
C-O Stretch & O-H Bend: Look for absorptions in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively, which are also associated with the carboxylic acid group.
-
Aromatic Stretches: Medium to weak bands for C=C and C=N stretching within the pyridine ring will appear in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region can indicate the carbon-chlorine bond.
III. Experimental Protocols & Methodologies
The trustworthiness of physicochemical data hinges on robust and well-executed experimental protocols. The following sections provide step-by-step methodologies for determining the key properties of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid.
A. Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range. The capillary method is a standard, reliable technique for this determination.[15]
Workflow Diagram:
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
-
Sample Preparation:
-
Ensure the solid sample is completely dry, as moisture can depress the melting point.
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[16]
-
Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end.[17] The final packed height should be 2-3 mm.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary run to estimate the range.[17]
-
For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute. A slow rate is critical for thermal equilibrium and an accurate reading.[16]
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) when the last crystal of the solid melts completely.
-
-
Reporting:
-
Report the result as a melting range (T₁ - T₂).
-
For high accuracy, repeat the measurement two more times and average the results.
-
B. Qualitative Solubility Assessment
Rationale: Solubility provides crucial insights into a molecule's polarity and the presence of ionizable functional groups.[18] This protocol systematically classifies the compound's solubility based on its acid-base properties, which is fundamental for formulation and drug delivery studies.
Workflow Diagram:
Caption: Workflow for Qualitative Solubility Testing.
Detailed Protocol:
-
Setup: For each solvent, place approximately 25-30 mg of the compound into a clean, dry test tube.[8]
-
Solvent Addition: Add 0.75-1.0 mL of the solvent to be tested.[18]
-
Observation:
-
Shake the test tube vigorously for 10-20 seconds.
-
Observe if the solid dissolves completely. If not, continue to agitate for up to 60 seconds.[7]
-
Record the compound as "soluble," "partially soluble," or "insoluble."
-
-
Test Sequence & Interpretation:
-
Water: Test first. Given the structure, it is expected to be insoluble.
-
5% NaOH Solution: If insoluble in water but soluble in NaOH, it indicates the presence of an acidic group. This is expected.[8]
-
5% NaHCO₃ Solution: Sodium bicarbonate is a weaker base than NaOH. Solubility in this solution indicates a relatively strong acid, such as a carboxylic acid. This is also expected.[19]
-
5% HCl Solution: If insoluble in water, it is unlikely to dissolve in acid, as the pyridine nitrogen's basicity is reduced by the electron-withdrawing chlorine atom and the ring is sterically hindered.
-
Organic Solvents (e.g., Ethanol, Ethyl Acetate, Dichloromethane): Test solubility in a range of polar and non-polar organic solvents to establish a broader solubility profile.
-
C. pKa Determination (Potentiometric Titration)
Rationale: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized.[6] This parameter is critical as it dictates a drug's solubility and ability to cross biological membranes at different physiological pH values.[3] Potentiometric titration is a highly accurate and standard method for determining pKa.[20]
Workflow Diagram:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Detailed Protocol:
-
Preparation:
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Since the compound is likely poorly soluble in water, a co-solvent system like water-methanol or water-DMSO may be required.
-
Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00).
-
-
Titration Procedure:
-
Place the dissolved sample into a temperature-controlled beaker (e.g., 25°C) and begin gentle, constant stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 or 0.10 mL) using a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[20]
-
Continue this process until the pH rises sharply (indicating the equivalence point has been passed) and then begins to level off again.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the steepest point of inflection on the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak.
-
Determine the volume of titrant required to reach the half-equivalence point (half the volume of titrant at the equivalence point).
-
The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.
-
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